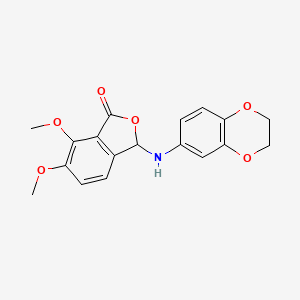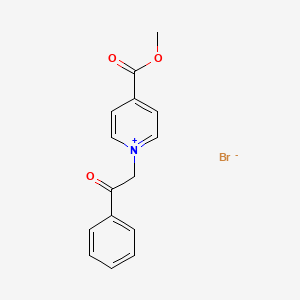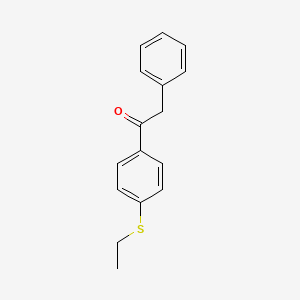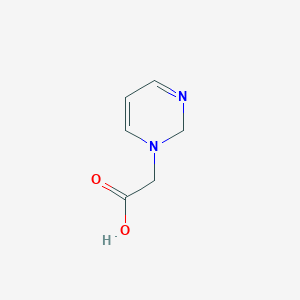
3-((2,3-Dihydro-1,4-benzodioxin-6-yl)amino)-6,7-dimethoxy-1(3H)-isobenzofuranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,3-Dihydro-1,4-benzodioxin-6-yl)amino)-6,7-dimethoxy-1(3H)-isobenzofuranone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxin ring, an amino group, and a dimethoxy isobenzofuranone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydro-1,4-benzodioxin-6-yl)amino)-6,7-dimethoxy-1(3H)-isobenzofuranone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to introduce the dimethoxy isobenzofuranone moiety. The reaction conditions often include the use of polar aprotic solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-((2,3-Dihydro-1,4-benzodioxin-6-yl)amino)-6,7-dimethoxy-1(3H)-isobenzofuranone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, aryl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Aplicaciones Científicas De Investigación
3-((2,3-Dihydro-1,4-benzodioxin-6-yl)amino)-6,7-dimethoxy-1(3H)-isobenzofuranone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 3-((2,3-Dihydro-1,4-benzodioxin-6-yl)amino)-6,7-dimethoxy-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
Uniqueness
Compared to similar compounds, 3-((2,3-Dihydro-1,4-benzodioxin-6-yl)amino)-6,7-dimethoxy-1(3H)-isobenzofuranone stands out due to its unique combination of functional groups. The presence of both the benzodioxin and dimethoxy isobenzofuranone moieties imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
64179-31-3 |
|---|---|
Fórmula molecular |
C18H17NO6 |
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H17NO6/c1-21-13-6-4-11-15(16(13)22-2)18(20)25-17(11)19-10-3-5-12-14(9-10)24-8-7-23-12/h3-6,9,17,19H,7-8H2,1-2H3 |
Clave InChI |
QWFUQWSZABBLIU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC4=C(C=C3)OCCO4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine](/img/structure/B14149825.png)


![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B14149857.png)

![2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14149869.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)
![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)




![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
